BenchChemオンラインストアへようこそ!

3'-Deoxy-N6-octanoyladenosine

Pharmacokinetics Prodrug Oral bioavailability

3'-Deoxy-N6-octanoyladenosine (CAS 77378-05-3, synonym N6-Octanoyl Cordycepin) is a semi-synthetic N6-acyl derivative of the fungal nucleoside cordycepin, classified as an adenosine deaminase (ADA) inhibitor and prodrug. The compound bears a 3'-deoxyribose moiety, which eliminates the natural adenosine 3'-OH and confers resistance to certain metabolic pathways, and an N6-octanoyl (C8) chain that masks the exocyclic amine with a hydrophobic moiety.

Molecular Formula C18H27N5O4
Molecular Weight 377.4 g/mol
Cat. No. B15061734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-N6-octanoyladenosine
Molecular FormulaC18H27N5O4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O
InChIInChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1
InChIKeyQCOORYDEEUDEJJ-VEVIJQCQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-N6-octanoyladenosine (N6-Octanoyl Cordycepin) Identity and Core Characteristics for Procurement Decisions


3'-Deoxy-N6-octanoyladenosine (CAS 77378-05-3, synonym N6-Octanoyl Cordycepin) is a semi-synthetic N6-acyl derivative of the fungal nucleoside cordycepin, classified as an adenosine deaminase (ADA) inhibitor and prodrug . The compound bears a 3'-deoxyribose moiety, which eliminates the natural adenosine 3'-OH and confers resistance to certain metabolic pathways, and an N6-octanoyl (C8) chain that masks the exocyclic amine with a hydrophobic moiety . With a molecular formula of C18H27N5O4, a molecular weight of 377.44 g/mol, and a calculated LogP of approximately 2.42, it possesses markedly higher lipophilicity than the parent nucleoside cordycepin . Commercial offerings typically specify ≥95% purity, supported by HPLC, MS, and 1H/13C NMR characterization .

Why Cordycepin and Other N6-Acyl Analogs Cannot Replace 3'-Deoxy-N6-octanoyladenosine in Metabolism-Sensitive Applications


Cordycepin (3'-deoxyadenosine) exhibits potent in vitro bioactivity but suffers from extremely rapid in vivo deamination by adenosine deaminase (ADA) to the inactive metabolite 3'-deoxyinosine, resulting in a short half-life (t1/2 ≈ 2.1 h after oral administration) and negligible systemic exposure of the intact drug . Co-administration of an ADA inhibitor such as 2'-deoxycoformycin or pentostatin potentiates cordycepin activity but introduces dose-limiting toxicities to bone marrow and gastrointestinal tract . N6-acyl prodrugs circumvent this toxicity by masking the primary amine through a cleavable amide bond, yet the pharmacokinetic performance of these prodrugs is highly dependent on acyl chain length: the C3 (propionyl) and C18 (stearoyl) derivatives show substantially lower Cmax and AUC than the C8 (octanoyl) derivative, while the C12 (lauroyl) derivative begins to decline in exposure metrics . Consequently, simply substituting 3'-deoxy-N6-octanoyladenosine with cordycepin, a different N6-acyl cordycepin, or an ADA-inhibitor combination will not replicate its optimal balance of metabolic protection and systemic exposure.

Quantitative Differentiation of 3'-Deoxy-N6-octanoyladenosine from Cordycepin and N6-Acyl Homologs


Oral Bioavailability Enhancement: 68-Fold AUC Increase Over Cordycepin in Mice

3'-Deoxy-N6-octanoyladenosine (N6-octanoyl-cordycepin) was directly compared with unmodified cordycepin in C57BL/6 male mice following oral administration at equivalent doses . The area under the concentration-time curve (AUC), which represents total systemic drug exposure, was 68-fold higher for the octanoyl derivative relative to cordycepin . This magnitude of improvement is not seen with shorter or longer N6-acyl chains; the propionyl (C3) and stearoyl (C18) derivatives yielded lower Cmax and AUC values, and the lauroyl (C12) derivative showed a decline relative to the octanoyl peak .

Pharmacokinetics Prodrug Oral bioavailability Cordycepin

Peak Plasma Concentration: 30-Fold Cmax Increase Over Cordycepin and Superiority Over Other N6-Acyl Chain Lengths

In the same murine model, the maximum plasma concentration (Cmax) of 3'-deoxy-N6-octanoyladenosine was approximately 30 times higher than that of cordycepin . Notably, the structure-activity relationship (SAR) of the N6-acyl series demonstrated a bell-shaped dependence: Cmax increased as the alkyl chain length increased from propionyl (C3) to octanoyl (C8), but then decreased when the chain was extended to lauroyl (C12) and stearoyl (C18) . Thus, the octanoyl substitution achieves the optimal balance of lipophilicity for membrane permeation without excessive molecular bulk that might hinder absorption.

Cmax Pharmacokinetics Prodrug optimization N6-acyl cordycepin

Time to Maximum Concentration: 4-Fold Delay in Tmax vs. Cordycepin Confirming Reduced Metabolic Velocity

The time to reach maximum plasma concentration (Tmax) for 3'-deoxy-N6-octanoyladenosine was nearly 4-fold longer than that of cordycepin, and Tmax values monotonically increased with alkyl chain length across the series . The 4-fold delay in Tmax reflects the metabolic shielding of the N6-amine: the octanoyl amide bond must first be hydrolyzed (or the compound must resist ADA deamination) before systemic cordycepin appears, effectively lowering the metabolic velocity of the active principle.

Tmax Metabolic stability Prodrug activation kinetics ADA resistance

In Vivo Transformation to Active Cordycepin Confirms Prodrug Function Without ADA Inhibitor Co-Administration

All four N-acyl derivatives, including 3'-deoxy-N6-octanoyladenosine, were shown to be transformed into cordycepin in vivo, with the concentration of released cordycepin proportional to that of the administered prodrug derivative . This confirms that the octanoyl amide bond is cleaved in the systemic circulation to liberate the active nucleoside, without requiring co-administration of a synthetic ADA inhibitor such as 2'-deoxycoformycin, which carries known bone marrow and gastrointestinal toxicities . The proportional relationship between prodrug and released cordycepin indicates predictable, dose-dependent activation.

Prodrug activation In vivo conversion Cordycepin release ADA-independent activity

Adenosine Deaminase Inhibition: N6-Octanoyl Modification Confers Direct ADA Inhibitory Activity Absent in Cordycepin

3'-Deoxy-N6-octanoyladenosine is explicitly characterized as an adenosine deaminase (ADA) inhibitor, a property not possessed by cordycepin itself, which is a substrate for ADA . The extended hydrophobic octanoyl chain is reported to facilitate non-competitive or competitive binding interactions with the ADA active site, blocking the deamination of adenosine to inosine . While cordycepin is rapidly deaminated and inactivated by ADA, the N6-octanoyl derivative both resists deamination through N6-masking and directly inhibits the enzyme, providing a dual mechanism of ADA circumvention.

Adenosine deaminase inhibition N6-substituted cordycepin Enzyme inhibition Purine metabolism

Lipophilicity-Driven Membrane Permeation Advantage Over Cordycepin

The calculated partition coefficient (LogP) of 3'-deoxy-N6-octanoyladenosine is approximately 2.42 compared to -0.45 for cordycepin, representing a nearly 3-order-of-magnitude increase in lipophilicity . This physicochemical shift directly impacts passive membrane diffusion, enabling the octanoyl prodrug to cross biological membranes far more efficiently than the hydrophilic parent nucleoside. The SAR analysis across N6-acyl chain lengths (C3 to C18) demonstrated that the C8 chain achieves the optimal LogP window for bioavailability: shorter chains (C3) provide insufficient lipophilicity for membrane permeation, while longer chains (C18) may exceed the optimal range and reduce aqueous solubility, leading to the observed decline in Cmax and AUC beyond C8 .

Lipophilicity Membrane permeability LogP Drug absorption

High-Impact Application Scenarios for 3'-Deoxy-N6-octanoyladenosine Based on Quantitative Differentiation Evidence


Preclinical Oncology Studies Requiring Sustained Systemic Cordycepin Exposure

In murine tumor models where cordycepin's anti-leukemic, anti-metastatic, or pro-apoptotic activities are being evaluated, oral administration of unmodified cordycepin yields negligible systemic exposure due to ADA-mediated deamination . 3'-Deoxy-N6-octanoyladenosine delivers 68-fold higher AUC, 30-fold higher Cmax, and 4-fold longer Tmax than cordycepin , enabling researchers to achieve pharmacologically relevant cordycepin plasma levels without co-administering toxic ADA inhibitors such as 2'-deoxycoformycin. This makes it the preferred cordycepin prodrug for long-term oral dosing protocols in immuno-oncology and hematologic malignancy models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cordycepin-Based Therapeutics

The predictable, dose-proportional in vivo conversion of 3'-deoxy-N6-octanoyladenosine to active cordycepin makes it uniquely suitable for constructing PK/PD models that relate prodrug dosing to active metabolite exposure. Unlike combinations of cordycepin and ADA inhibitors, which introduce complex drug-drug interaction variables and non-linear pharmacokinetics, the single-agent prodrug approach simplifies modeling and enables cleaner interpretation of efficacy data.

ADA-Dependent Purine Metabolism Research and Chemical Biology Tool Compound Studies

Because 3'-deoxy-N6-octanoyladenosine functions as both an ADA-resistant cordycepin source and a direct ADA inhibitor , it serves as a dual-mechanism chemical probe for interrogating ADA-dependent pathways in purine salvage, adenosine receptor signaling, and nucleic acid metabolism. Its 3'-deoxy configuration additionally prevents incorporation into RNA transcripts, providing a clean experimental system for distinguishing transcriptional effects from direct metabolic inhibition.

Procurement for Structure-Activity Relationship (SAR) Programs on N6-Modified Adenosine Derivatives

The bell-shaped SAR curve established for the N6-acyl series—where the C8 octanoyl chain represents the clear optimum for Cmax and AUC —positions 3'-deoxy-N6-octanoyladenosine as the benchmark reference compound in any medicinal chemistry program exploring N6-acyl adenosine prodrugs. New analogs can be quantitatively benchmarked against this compound's pharmacokinetic parameters (Tmax ratio = 4, Cmax ratio = 30, AUC ratio = 68 vs. cordycepin baseline), providing a standardized comparative framework for hit-to-lead optimization.

Quote Request

Request a Quote for 3'-Deoxy-N6-octanoyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.